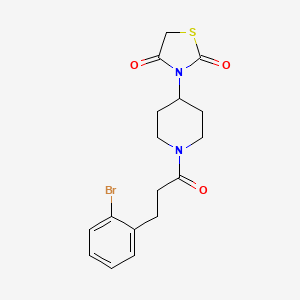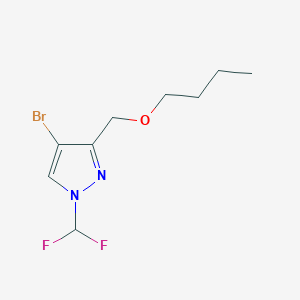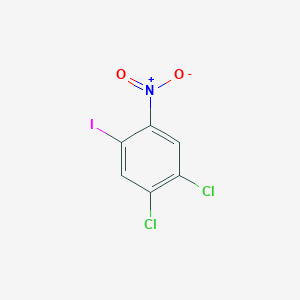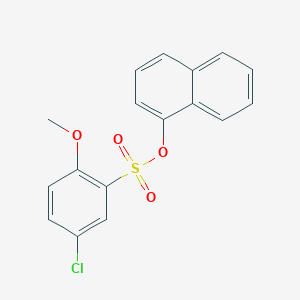
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" is a thiazolidinedione derivative, which is a class of compounds that have been extensively studied for their pharmacological properties. Thiazolidinediones are known for their antihyperglycemic effects and have been used in the treatment of type 2 diabetes. They function as insulin sensitizers by binding to the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that regulates gene expression and glucose and lipid metabolism .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves multicomponent reactions that can include the condensation of different moieties to form the desired scaffold. For example, a series of novel thiazolidinedione–triazole hybrids were synthesized using a one-pot reaction between thiazolidine-2,4-dione, substituted aryl aldehydes, propargyl bromide, and substituted aryl azides . Although the specific synthesis of "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing bromophenyl and piperidinyl precursors in a multicomponent reaction.
Molecular Structure Analysis
The molecular structure of thiazolidinediones is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The core thiazolidinedione structure can be modified with various substituents, which can significantly affect the biological activity of the compounds. For instance, the substitution of the phenyl ring in thiazolidinediones has been shown to influence their potency as antihyperglycemic agents . The presence of a bromophenyl group and a piperidinyl moiety in the compound suggests that it may have unique interactions with biological targets due to these structural features.
Chemical Reactions Analysis
Thiazolidinediones can undergo various chemical reactions, including cyclocondensation and nucleophilic attacks, to form different heterocyclic systems . The presence of reactive functional groups such as the bromophenyl and the piperidinyl in the compound allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Antimicrobial Activity
The compound "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" belongs to a class of chemicals that includes thiazolidine-2,4-diones, known for their potential in various scientific research applications, particularly in the synthesis of antimicrobial agents. A study by Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones by Knoevenagel condensation, which demonstrated significant antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and excellent antifungal activity. The compound 3g, in particular, showed potent activity with minimal inhibitory concentrations (MIC) of 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis, surpassing the reference drug fluconazole in antifungal efficacy against Aspergillus niger and A. flavus (Prakash et al., 2011).
Anticancer Potential
Further extending the applications, a study by Kumar and Sharma (2022) explored the anticancer activity of thiazolidine-2,4-dione derivatives. The research synthesized a series of compounds that were tested against the MCF-7 human breast cancer cell line using the sulpho rhodamine B (SRB) assay method. Among these compounds, those with specific substituents showed promising inhibitory activity on the topoisomerase-I enzyme, indicating potential therapeutic applications in cancer treatment (Kumar & Sharma, 2022).
Drug Development and Therapeutic Applications
The versatility of thiazolidine-2,4-dione derivatives is further highlighted in their potential for developing new medications. A study by Chagas et al. (2017) synthesized new thiazacridine agents, including thiazolidine-2,4-dione derivatives, evaluating them as antitumor agents. These compounds displayed significant cytotoxic activity and selectivity, with certain compounds inducing apoptosis and cell cycle arrest, demonstrating their potential as promising antitumor agents for future cancer drug development (Chagas et al., 2017).
将来の方向性
The future directions in the research of piperidine derivatives like “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve the development of more efficient synthesis methods, exploration of their pharmacological applications, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDMGJVCHLOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)


![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

